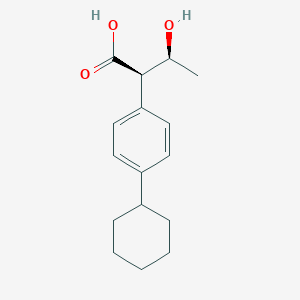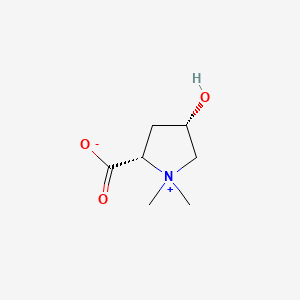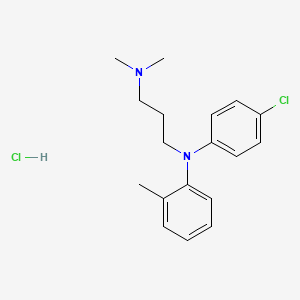
1,3-Propanediamine, N-(p-chlorophenyl)-N',N'-dimethyl-N-(2-methylphenyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N-(p-chlorophenyl)-N’,N’-dimethyl-N-(2-methylphenyl)-, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of both p-chlorophenyl and 2-methylphenyl groups, which contribute to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-(p-chlorophenyl)-N’,N’-dimethyl-N-(2-methylphenyl)-, hydrochloride involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Common reagents used in the synthesis include p-chlorophenylamine, 2-methylphenylamine, and 1,3-dibromopropane. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediamine, N-(p-chlorophenyl)-N’,N’-dimethyl-N-(2-methylphenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N-(p-chlorophenyl)-N’,N’-dimethyl-N-(2-methylphenyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N-(p-chlorophenyl)-N’,N’-dimethyl-N-(2-methylphenyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Propanediamine, N-(p-chlorophenyl)-N’,N’-dimethyl-N-(3-methylphenyl)-, hydrochloride
- 1,3-Propanediamine, N-(p-chlorophenyl)-N’,N’-dimethyl-N-(4-methylphenyl)-, hydrochloride
- 1,3-Propanediamine, N-(p-chlorophenyl)-N’,N’-dimethyl-N-(2-ethylphenyl)-, hydrochloride
Uniqueness
1,3-Propanediamine, N-(p-chlorophenyl)-N’,N’-dimethyl-N-(2-methylphenyl)-, hydrochloride is unique due to the specific arrangement of its functional groups. This arrangement imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its uniqueness in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
90358-86-4 |
|---|---|
Molekularformel |
C18H24Cl2N2 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
N'-(4-chlorophenyl)-N,N-dimethyl-N'-(2-methylphenyl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C18H23ClN2.ClH/c1-15-7-4-5-8-18(15)21(14-6-13-20(2)3)17-11-9-16(19)10-12-17;/h4-5,7-12H,6,13-14H2,1-3H3;1H |
InChI-Schlüssel |
LLJXKRJUSORGCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N(CCCN(C)C)C2=CC=C(C=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



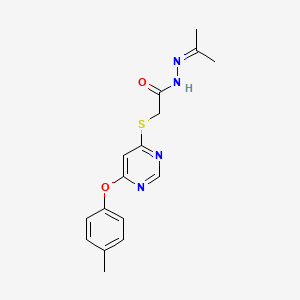
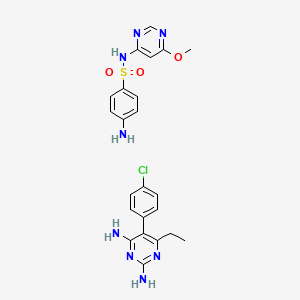
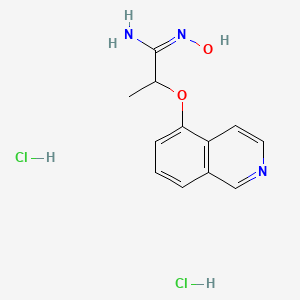
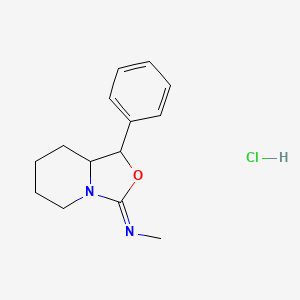
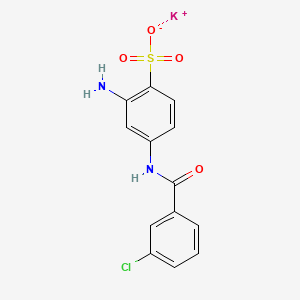
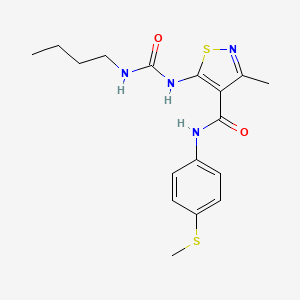
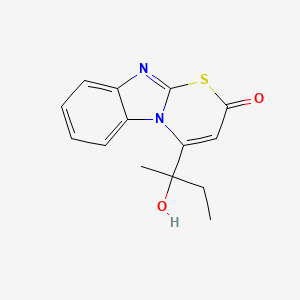
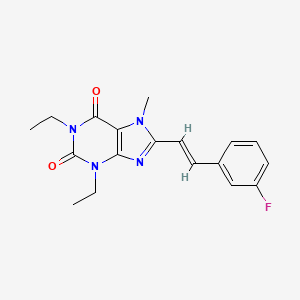
![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)


